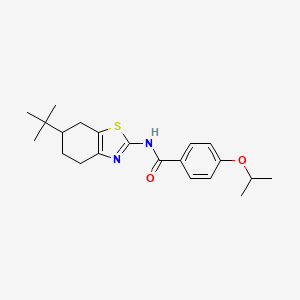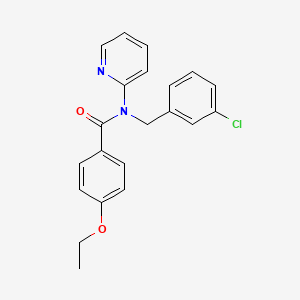![molecular formula C18H26N2O5S2 B11340741 Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B11340741.png)
Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
This compound: consists of several functional groups:
Preparation Methods
The synthetic routes for this compound involve intricate steps. One common approach is the Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this context, boron reagents play a crucial role . The general steps include:
Thiophene-2-sulfonylation: Introduce the thiophene-2-sulfonyl group onto the piperidine ring using appropriate reagents.
Ethyl ester formation: Attach the ethyl ester group to the piperidine ring.
Purification and isolation: Purify the compound to obtain the desired product.
Chemical Reactions Analysis
Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate can undergo various reactions:
Oxidation: The carbonyl group can be oxidized to a carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the piperidine moiety.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Utilizing its unique structure for material design.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
While Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate is unique, similar compounds include other piperidine derivatives and sulfonylated heterocycles.
Properties
Molecular Formula |
C18H26N2O5S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 1-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H26N2O5S2/c1-2-25-18(22)15-5-9-19(10-6-15)17(21)14-7-11-20(12-8-14)27(23,24)16-4-3-13-26-16/h3-4,13-15H,2,5-12H2,1H3 |
InChI Key |
DXHXNJBFESVNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11340659.png)
![5-bromo-3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11340662.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11340664.png)
![N-[2-(butylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11340670.png)




![3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11340711.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11340721.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11340734.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B11340736.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11340746.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11340749.png)
